molecular formula C11H17ClFN5 B12224148 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12224148
M. Wt: 273.74 g/mol
InChI Key: DMFQAMNXLNHCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety is known to exhibit tautomerism, which can influence its reactivity and biological activity . The fluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its desired effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride include:

These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the fluoroethyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-9-8-17(6-4-12)15-11(9)13-7-10-3-5-16(2)14-10;/h3,5,8H,4,6-7H2,1-2H3,(H,13,15);1H

InChI Key

DMFQAMNXLNHCPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=NN(C=C2)C)CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.